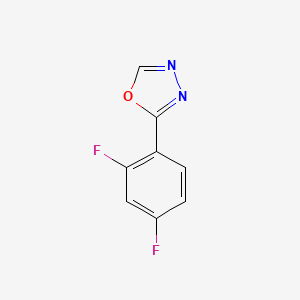

2-(2,4-Difluorophenyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O/c9-5-1-2-6(7(10)3-5)8-12-11-4-13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHPBLVDSJLJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole

Authored for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif of significant interest in contemporary drug discovery and materials science.[1][2] This scaffold is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Derivatives of 1,3,4-oxadiazole exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, and anticonvulsant properties.[3][4][5][6][7] The incorporation of a 2,4-difluorophenyl substituent is a common strategy in medicinal chemistry to enhance binding affinity and modulate electronic properties, often leading to potent biological activity. This guide provides a comprehensive, field-proven methodology for the synthesis of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole, detailing the underlying chemical principles and robust characterization techniques.

I. Synthetic Pathway: A Two-Step Approach to the Target Heterocycle

The synthesis of this compound is efficiently achieved through a reliable two-step sequence. This pathway begins with the formation of a key hydrazide intermediate from a commercially available starting material, followed by a dehydrative cyclization to construct the target oxadiazole ring. This method is favored for its high yields and straightforward purification procedures.

The overall synthetic transformation is outlined below:

Caption: High-level workflow for the synthesis of the target compound.

Step 1: Synthesis of 2,4-Difluorobenzohydrazide (Intermediate)

Principle: This reaction is a classic nucleophilic acyl substitution. Hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the methyl ester. The methoxy group is subsequently eliminated as methanol, yielding the stable hydrazide. Ethanol is an excellent solvent choice as it readily dissolves both the starting ester and hydrazine hydrate, facilitating a homogeneous reaction environment.

Detailed Experimental Protocol:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2,4-difluorobenzoate (1.0 eq).

-

Solvent & Reagent Addition: Add absolute ethanol to dissolve the ester completely (approx. 5-10 mL per gram of ester). To this stirred solution, add hydrazine hydrate (80% solution, 3.0 eq) dropwise at room temperature.

-

Expertise Insight: An excess of hydrazine hydrate is used to drive the reaction to completion and minimize the formation of dimeric side products.

-

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes. The disappearance of the starting ester spot (which is less polar) and the appearance of a new, more polar product spot (due to the -NHNH2 group) indicates reaction completion.

-

Work-up & Isolation: a. Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the product. b. The resulting white solid is collected by vacuum filtration. c. Wash the solid with a small amount of cold distilled water to remove excess hydrazine hydrate, followed by a wash with cold ethanol. d. Dry the collected solid under vacuum to yield 2,4-difluorobenzohydrazide as a white crystalline powder. The product is typically of high purity and can often be used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

Principle: This is a dehydrative cyclization reaction. The 2,4-difluorobenzohydrazide reacts with triethyl orthoformate, which serves as both a source for the fifth atom of the ring (a carbon) and as a dehydrating agent. The reaction proceeds through an intermediate which then cyclizes with the elimination of ethanol and water to form the stable aromatic 1,3,4-oxadiazole ring.

Detailed Experimental Protocol:

-

Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, place the 2,4-difluorobenzohydrazide (1.0 eq) obtained from the previous step.

-

Reagent Addition: Add an excess of triethyl orthoformate (5-10 eq). The large excess serves as both the reagent and the reaction solvent.

-

Trustworthiness Note: While a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄) can accelerate the reaction, it can also lead to side products. Refluxing in excess triethyl orthoformate alone is a cleaner, more controlled method.

-

-

Reaction: Heat the mixture to a gentle reflux (approximately 145-150 °C) and maintain for 8-12 hours.

-

Monitoring: Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes) until the starting hydrazide is completely consumed.

-

Work-up & Purification: a. After cooling to room temperature, remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator. b. The resulting crude solid or oil is dissolved in a minimal amount of dichloromethane or ethyl acetate. c. Purify the product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30%). d. Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent. e. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a pure, white crystalline solid.

II. Structural Characterization and Data Validation

Confirmation of the synthesized product's identity and purity is paramount. A combination of spectroscopic and physical methods provides a self-validating system for structural elucidation.[8][9][10]

| Technique | Parameter | Expected Observation for this compound |

| ¹H NMR | Chemical Shift (δ) | ~8.90-9.10 ppm (singlet, 1H, oxadiazole C-H); ~7.90-8.20 ppm (multiplet, 1H, Ar-H); ~7.10-7.40 ppm (multiplet, 2H, Ar-H). The aromatic signals will exhibit complex splitting due to H-H and H-F coupling. |

| ¹³C NMR | Chemical Shift (δ) | ~165 ppm (C=N of oxadiazole); ~160 ppm (C-H of oxadiazole); Aromatic carbons between 105-168 ppm, with carbons directly bonded to fluorine showing large coupling constants (¹JCF ≈ 250 Hz). |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3100-3150 (C-H stretch of oxadiazole); ~1620-1640 (C=N stretch); ~1550-1580 (Aromatic C=C stretch); ~1250-1280 (Asymmetric C-O-C stretch); ~1100-1150 (C-F stretch). |

| Mass Spec. (EI-MS) | m/z | Expected molecular ion peak [M]⁺ at 182.03 g/mol . |

| Melting Point | °C | A sharp, defined melting point range, indicating high purity. |

| TLC | Rf Value | A single spot in an appropriate solvent system (e.g., 30% Ethyl Acetate/Hexanes). |

Note: Specific NMR chemical shifts can vary slightly depending on the solvent used. The provided data are typical for spectra recorded in CDCl₃ or DMSO-d₆.[11][12][13]

III. Conclusion and Broader Impact

This guide outlines a robust and reproducible synthesis of this compound. The methodologies described are grounded in fundamental organic chemistry principles and are designed for high yield and purity. The 1,3,4-oxadiazole core, particularly when functionalized with moieties like the difluorophenyl group, remains a highly privileged scaffold in medicinal chemistry.[3][5] The successful synthesis and characterization of this compound provide a critical starting point for the development of novel therapeutic agents and advanced organic materials.

References

- Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.

- Synthesis experiment of 2,4-difluorobenzaldehyde.

- Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annul

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole deriv

- Synthesis and Characterization of Some Oxadiazole Derivatives.

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.

- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Deriv

- Novel 1,2,4-Oxadiazole Deriv

- 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives.

- Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm (RSC Publishing).

- Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature

- 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace.

- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.

- PHARMACOLOGICAL ACTIVITIES OF OXADIAZOLE DERIVATIVES: A REVIEW.

- Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. RSC Publishing.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. journalspub.com [journalspub.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. preprints.org [preprints.org]

A Technical Guide to the Crystal Structure of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fluorinated Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a cornerstone heterocyclic motif in modern medicinal chemistry. Valued for its metabolic stability and unique electronic properties, it often serves as a bioisosteric replacement for ester and amide functionalities, enhancing the pharmacokinetic profiles of drug candidates.[1] This five-membered ring is a privileged scaffold, forming the core of compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

This guide focuses on 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole , a molecule that combines the robust oxadiazole core with the strategic functionalization of a difluorophenyl group. The incorporation of fluorine atoms is a well-established strategy in drug design to modulate properties such as metabolic stability, membrane permeability, and binding affinity through specific electronic interactions.[2][3] An unambiguous understanding of the three-dimensional structure of this compound is paramount for rational drug design and for elucidating its interactions with biological targets.

This document provides a comprehensive, in-depth analysis of the crystal structure of this compound, detailing its synthesis, crystallographic analysis, spectroscopic validation, and the computational insights that collectively define its molecular architecture.

Part 1: Synthesis and Crystallization

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is typically achieved through the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones.[4] A reliable and common route involves the reaction of an appropriate acid hydrazide with an orthoester, which serves as the source of the final carbon atom in the heterocyclic ring.[5]

Experimental Protocol: Synthesis

A robust synthesis for the title compound begins with the formation of 2,4-difluorobenzohydrazide from the corresponding ester, followed by cyclization.

Step 1: Synthesis of 2,4-Difluorobenzohydrazide

-

A solution of methyl 2,4-difluorobenzoate (1 equivalent) in ethanol is prepared in a round-bottom flask.

-

Hydrazine hydrate (8-10 equivalents) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is heated to reflux and maintained for 4-6 hours, with progress monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2,4-difluorobenzohydrazide as a white solid.

Step 2: Synthesis of this compound

-

2,4-Difluorobenzohydrazide (1 equivalent) is dissolved in triethyl orthoformate (5-10 equivalents), which acts as both reactant and solvent.

-

The solution is heated to reflux (approx. 140-150°C) for 5-7 hours.

-

After cooling, the excess triethyl orthoformate is removed under reduced pressure.

-

The residue is poured into ice water, and the crude product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by silica gel column chromatography to afford the pure this compound.

Causality Behind Choices: The use of a large excess of hydrazine hydrate in Step 1 drives the hydrazinolysis reaction to completion. In Step 2, triethyl orthoformate provides the necessary one-carbon unit for the cyclization, and the high temperature facilitates the dehydrative ring closure.[5]

Sources

- 1. ijper.org [ijper.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Physicochemical properties of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its metabolic stability and versatile electronic properties.[1][2] This guide provides a comprehensive technical overview of this compound, a fluorinated derivative of significant interest. By integrating experimental data from close structural analogs with established chemical principles, we will explore its synthesis, structural characteristics, and key physicochemical properties. This document is designed to serve as a foundational resource for researchers engaged in the design and application of novel heterocyclic compounds.

Introduction: The Significance of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its unique structure confers a range of desirable attributes for drug development, including:

-

Metabolic Stability: The oxadiazole ring is often employed as a bioisosteric replacement for ester and amide functional groups, which are susceptible to hydrolysis by metabolic enzymes.[3] This substitution can significantly enhance the pharmacokinetic profile of a drug candidate.

-

Hydrogen Bonding Capability: The nitrogen atoms in the ring can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors.[4]

-

Electronic Properties: The electron-deficient nature of the oxadiazole ring makes it a valuable component in materials science, particularly in the development of electron-transporting materials for organic light-emitting diodes (OLEDs).[5][6]

The subject of this guide, this compound, combines this privileged scaffold with a difluorinated phenyl ring. The inclusion of fluorine atoms is a common strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity.

Synthesis and Structural Elucidation

Proposed Synthesis Workflow

The proposed synthesis begins with the commercially available 2,4-difluorobenzoic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from the successful synthesis of the 4-fluoro analog and is expected to yield the target compound with good efficiency.[7]

Part A: Synthesis of 2,4-Difluorobenzohydrazide

-

Esterification (Optional but recommended for purification):

-

To a solution of 2,4-difluorobenzoic acid (1 equiv.) in absolute ethanol, add thionyl chloride (2 equiv.) dropwise under reflux.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain ethyl 2,4-difluorobenzoate.

-

-

Hydrazinolysis:

-

Dissolve the ethyl 2,4-difluorobenzoate (1 equiv.) in ethanol.

-

Add this solution dropwise to a stirred solution of hydrazine hydrate (8 equiv.) in ethanol under reflux.

-

After cooling, the resulting white precipitate is filtered and washed with cold ethanol to yield pure 2,4-difluorobenzohydrazide.

-

Part B: Synthesis of this compound

-

Cyclodehydration:

-

In a round-bottom flask, dissolve 2,4-difluorobenzohydrazide (1 equiv.) in triethyl orthoformate (3 equiv.).

-

Heat the solution to reflux at approximately 150°C for 5-6 hours. The triethyl orthoformate acts as both the reagent providing the final carbon atom of the oxadiazole ring and the solvent.

-

Monitor the reaction progress using TLC.

-

-

Work-up and Purification:

-

After cooling, pour the reaction mixture into cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of water).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure title compound.

-

Spectroscopic and Physicochemical Characterization

The structural identity and purity of this compound would be confirmed by a combination of spectroscopic techniques and physical measurements. The following data is predicted based on the known properties of closely related analogs.[7][8][9]

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | δ ~8.5-8.6 (s, 1H, oxadiazole C-H), δ ~8.0-8.2 (m, 1H, Ar-H), δ ~7.1-7.3 (m, 2H, Ar-H) |

| ¹³C NMR | δ ~165 (C=N of oxadiazole), δ ~160 (C-O of oxadiazole), Ar-C signals (including C-F couplings) |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring. |

| IR (KBr, cm⁻¹) | ~3100 (Ar C-H stretch), ~1610 (C=N stretch), ~1550 (C=C stretch), ~1270 (C-O-C stretch), ~1100-1200 (C-F stretch) |

| Mass Spec (EI) | Predicted [M]⁺ at m/z = 182.03 |

Expertise & Causality: The predicted ¹H NMR chemical shift for the oxadiazole proton is downfield due to the aromatic and electron-withdrawing nature of the ring system. The aromatic protons will exhibit complex splitting patterns due to both H-H and H-F coupling. In the ¹³C NMR, the carbons of the oxadiazole ring are expected at characteristic downfield positions.[10][11] The IR spectrum will be dominated by stretches characteristic of the aromatic rings and the C-F bonds.[1]

Predicted Physicochemical Properties

| Property | Predicted Value / Characteristic |

| Molecular Formula | C₈H₄F₂N₂O |

| Molecular Weight | 182.13 g/mol |

| Melting Point | Expected to be a crystalline solid with a melting point likely in the range of 100-150°C, by analogy to similar structures. |

| Solubility | Likely soluble in common organic solvents like chloroform, DMSO, and ethyl acetate; sparingly soluble in non-polar solvents like hexane; and poorly soluble in water.[12] |

| Lipophilicity (cLogP) | Calculated to be approximately 1.5-2.0, indicating moderate lipophilicity. |

Molecular Structure and Computational Analysis

Crystal Structure and Solid-State Properties

Based on the crystal structure of the closely related 2-(4-fluorophenyl)-1,3,4-oxadiazole, it is highly probable that this compound is a planar molecule.[7] The planarity arises from the sp² hybridization of the atoms in both the oxadiazole and phenyl rings.

In the solid state, the crystal packing is expected to be dominated by van der Waals forces and potentially weak C-H···N and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. These non-covalent interactions are crucial for the stability of the crystal lattice.[12]

Caption: 2D structure of this compound.

Electronic Properties: A DFT Perspective

Density Functional Theory (DFT) studies on similar fluorinated 2,5-diphenyl-1,3,4-oxadiazoles have shown that fluorination significantly impacts the electronic properties of the molecule.[5][6] Specifically, fluorination tends to:

-

Lower HOMO and LUMO energy levels: The strong electron-withdrawing nature of fluorine atoms stabilizes both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

-

Increase Electron Affinity: The lowering of the LUMO level enhances the ability of the molecule to accept an electron, which is a critical property for electron-transport materials in OLEDs.

-

Modulate Reactivity: The distribution of electron density, as visualized by an electrostatic potential map, will be significantly altered by the fluorine substituents, influencing how the molecule interacts with other reagents or biological targets.

For this compound, the two fluorine atoms are expected to render the phenyl ring electron-deficient, which in turn influences the electronic character of the attached oxadiazole ring. This modulation of the electronic landscape is a key reason for the interest in such compounds for various applications.[13]

Applications and Future Directions

Derivatives of 1,3,4-oxadiazole are extensively investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[14][15] The title compound, with its specific substitution pattern, represents a lead structure for:

-

Drug Discovery: It can serve as a scaffold for the development of novel therapeutic agents. The difluoro-phenyl moiety can be tailored to optimize binding to specific biological targets, while the oxadiazole core provides metabolic stability.

-

Materials Science: Its predicted electron-accepting properties make it a candidate for investigation as an electron-transport material in organic electronics.

Further research should focus on the experimental validation of the predicted properties outlined in this guide, including its definitive synthesis and characterization, single-crystal X-ray diffraction, and evaluation of its biological and electronic properties.

References

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central. Available at: [Link]

-

Fluorination of 2,5-diphenyl-1,3,4-oxadiazole enhances the electron transport properties for OLED devices: a DFT analysis. Taylor & Francis Online. Available at: [Link]

-

Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journals. Available at: [Link]

-

Synthesis of some new fluorine containing 1,3,4-oxadiazole derivatives as potential antibacterial and anticancer agents. SciSpace. Available at: [Link]

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

-

2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole. NIST WebBook. Available at: [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. ResearchGate. Available at: [Link]

-

Fluorination of 2,5-diphenyl-1,3,4-oxadiazole enhances the electron transport properties for OLED devices: a DFT analysis. ResearchGate. Available at: [Link]

-

Fluorination of 2,5-diphenyl-1,3,4-oxadiazole enhances the electron transport properties for OLED devices: a DFT analysis. Taylor & Francis Online. Available at: [Link]

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. PubMed Central. Available at: [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. National Institutes of Health. Available at: [Link]

-

A FACILE 1,2,4-OXADIAZOLE DERIVATIVES SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

-

C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate. Available at: [Link]

-

1H NMR spectrum of compound 4. ResearchGate. Available at: [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health. Available at: [Link]

-

The crystal structure of 2-(4-fluorophenyl)-1,3,4-oxadiazole, C8H5FN2O. SciSpace. Available at: [Link]

-

Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm. Available at: [Link]

-

1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. National Institutes of Health. Available at: [Link]

-

Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

-

Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. MDPI. Available at: [Link]

-

Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate. Available at: [Link]

-

Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]

-

Photochemistry of 1,2,4-oxadiazoles. A DFT Study on Photoinduced Competitive Rearrangements of 3-amino. PubMed. Available at: [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Available at: [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]

-

IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. Available at: [Link]

-

Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]

-

Mass spectra of some fluorine-containing 1,2,4-oxadiazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

1,2,4-Oxadiazole, 3-(1,3-benzodioxol-5-yl)-5-(2,6-difluorophenyl)-. SpectraBase. Available at: [Link]

-

THE CHEMISTRY OF 1,3,4-OXADIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

-

2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol. PubChem. Available at: [Link]

-

Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds. ResearchGate. Available at: [Link]

-

Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. ZORA (Zurich Open Repository and Archive). Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. ijper.org [ijper.org]

- 3. mdpi.com [mdpi.com]

- 4. 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole [webbook.nist.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Whitepaper: The 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole Core: A Comprehensive Analysis of its Stability and Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has firmly established itself as a "privileged scaffold" in modern drug discovery.[1][2][3] Its significance stems from a unique combination of physicochemical properties: metabolic stability, the capacity for diverse intermolecular interactions, and its role as a bioisosteric replacement for metabolically labile ester and amide functionalities.[4][5][6] This has led to the integration of the 1,3,4-oxadiazole core into a wide array of therapeutic agents, including those with anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][7][8]

This guide focuses specifically on the 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole core. The introduction of the 2,4-difluorophenyl substituent is a deliberate design choice intended to modulate the electronic properties, lipophilicity, and metabolic stability of the entire molecule. The strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of both the phenyl and oxadiazole rings, while also potentially enhancing binding interactions with biological targets through hydrogen bonding or dipole interactions. Understanding the interplay between this substituent and the oxadiazole core is paramount for predicting molecular behavior, designing stable drug candidates, and developing robust synthetic strategies.

As Senior Application Scientists, our goal is to move beyond mere description and provide a causal analysis of this core's behavior. This whitepaper will dissect the inherent stability and predictable reactivity of the this compound scaffold, offering field-proven insights for its effective application in research and development.

Section 1: Physicochemical Profile and Structural Attributes

The predictable behavior of a chemical core begins with a fundamental understanding of its structure and electronic landscape. The 1,3,4-oxadiazole ring is an electron-deficient aromatic system.[1] Quantum mechanics computations have confirmed that the 1,3,4-isomer is the most stable among all oxadiazole isomers, possessing the lowest Gibbs free energy.[9][10] This inherent stability is a cornerstone of its utility in drug design.

The fusion of this ring with a 2,4-difluorophenyl group creates a molecule with distinct characteristics:

-

Electronic Effects : The two fluorine atoms are strongly electron-withdrawing via the inductive effect, which further decreases the electron density on the attached C2 carbon of the oxadiazole ring. This electronic pull makes the oxadiazole carbons even more electrophilic than in non-fluorinated analogues.

-

Conformational Rigidity : The linkage between the two aromatic rings provides a relatively rigid, planar scaffold that can effectively orient other functional groups in three-dimensional space, which is crucial for precise interactions with protein binding sites.[11]

-

Metabolic Blocking : Fluorine atoms are often incorporated at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes). The C-F bond is exceptionally strong, making the 2- and 4-positions of the phenyl ring resistant to hydroxylation, thereby improving the metabolic half-life of the compound.

Calculated Physicochemical Data

To provide a quantitative baseline for drug development, the following table summarizes key calculated properties for the parent this compound structure. These parameters are critical for predicting oral bioavailability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties, often guided by frameworks like Lipinski's Rule of Five.[12]

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C₈H₄F₂N₂O | Defines the elemental composition. |

| Molecular Weight | 182.13 g/mol | Well within the typical range for small molecule drugs (<500 Da). |

| cLogP (Lipophilicity) | ~1.8 - 2.2 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 48.9 Ų | Suggests good potential for cell membrane penetration (typically <140 Ų). |

| Hydrogen Bond Acceptors | 3 (2x N, 1x O) | Provides points for interaction with biological targets.[5] |

| Hydrogen Bond Donors | 0 | The core itself does not donate hydrogen bonds. |

| Rotatable Bonds | 1 | Low number of rotatable bonds imparts conformational rigidity, which can improve binding affinity. |

Spectroscopic Signatures for Characterization

Empirical characterization is essential for structural confirmation. While specific spectra vary with C5 substitution, the core itself presents consistent spectroscopic fingerprints.

-

Infrared (IR) Spectroscopy : The 1,3,4-oxadiazole ring exhibits characteristic absorption bands. Key signals include C=N stretching (approx. 1640-1610 cm⁻¹) and C-O-C stretching of the oxadiazole ring (approx. 1010 cm⁻¹).[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR : The proton on the C5 carbon of an unsubstituted oxadiazole ring would appear as a sharp singlet in the downfield region (δ > 8.5 ppm). Protons on the difluorophenyl ring will show complex splitting patterns due to H-H and H-F coupling.

-

¹³C-NMR : The C2 and C5 carbons of the oxadiazole ring are highly deshielded, appearing at approximately δ 163-166 ppm.[14]

-

¹⁹F-NMR : Two distinct signals corresponding to the fluorine atoms at the C2 and C4 positions of the phenyl ring would be expected.

-

Section 2: Comprehensive Stability Analysis

A key advantage of the 1,3,4-oxadiazole core is its high chemical and thermal stability, which contributes to longer shelf-life and robustness under physiological conditions.[9] The presence of two aryl groups generally enhances the stability of the ring.[1]

Stability Under Forcing Conditions

Forced degradation studies are critical for identifying potential liabilities in a drug candidate. The this compound core demonstrates the following behavior:

-

pH Stability : The core is most stable in a pH range of approximately 3-5.[15][16]

-

Acidic Conditions (pH < 3) : Under strongly acidic conditions, the ring can undergo protonation at a nitrogen atom. This activation facilitates nucleophilic attack by water on an adjacent carbon atom, leading to ring cleavage and the formation of a hydrazide derivative and 2,4-difluorobenzoic acid.[15]

-

Basic Conditions (pH > 8) : In strongly basic media, direct nucleophilic attack (e.g., by hydroxide ions) on the electron-deficient C2 or C5 carbons can occur. This also results in ring-opening to form the corresponding salts of the carboxylic acid and hydrazide.[15]

-

Field Insight : The stability window of pH 3-5 is advantageous, as it aligns with the pH of the stomach and the microenvironment of many oral solid dosage formulations.[16]

-

-

Thermal Stability : Aryl-substituted 1,3,4-oxadiazoles exhibit excellent thermal stability.[9] The parent 1,3,4-oxadiazole has a boiling point of 150°C, and aryl substitution significantly increases melting and boiling points.[3] This robustness is beneficial for manufacturing processes that may involve heat, such as drying or melt extrusion.

-

Photostability : While specific data for this exact core is limited, 2,5-diaryl-1,3,4-oxadiazoles are known to possess high photoluminescence quantum yields and are used in materials science, suggesting a high degree of stability under UV-Vis irradiation.[9][17]

Metabolic Stability

The primary reason for using the 1,3,4-oxadiazole ring as a bioisostere is its enhanced metabolic stability compared to amides and esters.[4][5] It is not readily hydrolyzed by common metabolic enzymes like esterases and amidases, which increases the in-vivo half-life and bioavailability of the drug molecule. The difluorophenyl moiety further contributes to metabolic stability by blocking potential sites of oxidative metabolism.[4]

Degradation Pathway Visualization

The following diagram illustrates the most probable degradation mechanism under harsh acidic conditions, which proceeds via ring protonation followed by nucleophilic attack and cleavage.

Caption: Proposed pathway for acid-catalyzed degradation of the oxadiazole core.

Section 3: Reactivity and Synthetic Utility

The reactivity of the core dictates how it can be synthesized and further functionalized. The electron-deficient nature of the 1,3,4-oxadiazole ring is the dominant factor.

General Reactivity Profile

-

Nucleophilic Attack : As discussed in the stability section, the C2 and C5 positions are the primary sites for nucleophilic attack. This reactivity is generally only observed with strong nucleophiles or under forcing conditions, as the aromaticity of the ring must be overcome.[1]

-

Electrophilic Attack : The ring is highly resistant to electrophilic aromatic substitution due to its electron-poor nature. Electrophilic attack on the nitrogen atoms is possible but requires strong electrophiles, and the resulting species may be unstable.

-

Reactivity of the Difluorophenyl Ring : The difluorophenyl ring is deactivated towards electrophilic substitution. However, it is activated for nucleophilic aromatic substitution (SNAr), where a strong nucleophile could potentially displace one of the fluorine atoms, although this typically requires harsh conditions.

Key Synthetic Methodologies

The most reliable way to access the this compound core is through cyclization reactions. The stability of the ring is evidenced by the fact that it is the product of vigorous dehydration reactions.

The primary synthetic route involves the oxidative cyclization of an N-acylhydrazone . This is a robust and widely applicable method.

Caption: Common synthetic workflow for 2,5-disubstituted 1,3,4-oxadiazoles.

An alternative and historically significant method is the dehydrative cyclization of a 1,2-diacylhydrazine . This involves reacting 2,4-difluorobenzohydrazide with a carboxylic acid or acid chloride to form the diacylhydrazine intermediate, which is then cyclized.[18][19]

Protocol: Synthesis of 2-(2,4-Difluorophenyl)-5-phenyl-1,3,4-oxadiazole

This protocol details a representative oxidative cyclization, a modern and efficient method for constructing the target scaffold.[20]

Objective : To synthesize 2-(2,4-Difluorophenyl)-5-phenyl-1,3,4-oxadiazole from commercially available starting materials.

Materials :

-

2,4-Difluorobenzohydrazide

-

Benzaldehyde

-

Ethanol (Absolute)

-

Iodine (I₂)

-

Potassium Carbonate (K₂CO₃)

-

Hydrogen Peroxide (H₂O₂, 30% solution)

-

Ethyl acetate and Hexane (for chromatography)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure :

-

Step 1: Formation of Hydrazone Intermediate

-

In a 100 mL round-bottom flask, dissolve 2,4-difluorobenzohydrazide (1.0 eq) in absolute ethanol (20 mL).

-

Add benzaldehyde (1.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Causality Check: This condensation reaction is typically spontaneous and forms the N-acylhydrazone intermediate. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. The formation of a precipitate often indicates product formation.

-

Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the N'-benzylidene-2,4-difluorobenzohydrazide intermediate.

-

-

Step 2: Oxidative Cyclization

-

To a new flask, add the dried hydrazone intermediate from Step 1 (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of iodine (0.2 eq).

-

Add a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Stir the mixture and slowly add hydrogen peroxide (30% solution, 3.0 eq) dropwise at room temperature.

-

Causality Check: Iodine and H₂O₂ act as the oxidizing system to facilitate the cyclization. The base (K₂CO₃) is crucial for the reaction mechanism. The reaction is often exothermic; slow addition of H₂O₂ is recommended.

-

Continue stirring at room temperature for 6-12 hours, monitoring by TLC.

-

-

Step 3: Work-up and Purification

-

Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(2,4-Difluorophenyl)-5-phenyl-1,3,4-oxadiazole.

-

-

Step 4: Characterization

-

Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

Conclusion

The this compound core is a robust and versatile scaffold with a highly favorable profile for drug discovery. Its exceptional chemical and metabolic stability, derived from the aromatic and electron-deficient nature of the 1,3,4-oxadiazole ring, makes it an ideal bioisosteric replacement for more labile functional groups. The 2,4-difluorophenyl substituent further enhances its drug-like properties by providing additional metabolic stability and modulating its electronic character.

The core's reactivity is well-defined, being generally resistant to degradation under physiological conditions but amenable to construction via reliable, high-yielding synthetic methods like oxidative cyclization. A thorough understanding of its stability limits, particularly its susceptibility to cleavage under harsh pH conditions, is essential for successful formulation and development. For the medicinal chemist and drug development professional, this core represents a powerful building block for the rational design of next-generation therapeutics.

References

- Sharma R, Kumar N, Yaday R. Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry.

-

Biernat, M., & Wujec, M. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Molecules, 27(23), 8527. [Link]

-

Khatkar, P., Saini, K., Kumar, D., Antal, S., Rajni, & Kumar, S. (2023). A Review on 1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. European Chemical Bulletin, 12(Special Issue 4), 255-280. [Link]

-

Biernat, M., & Wujec, M. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Molecules, 27(23), 8527. [Link]

-

Calculated Physicochemical Properties of the 1,3,4-oxadiazole Derivatives 7. ResearchGate. [Link]

-

Hartley, O., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(9), 3134-3144. [Link]

-

1,3,4-oxadiazole derivatives: Significance and symbolism. Wisdom Library. [Link]

-

Al-Suaily, K. K., et al. (2022). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of Chemistry, 2022, 1-11. [Link]

-

Jasiak, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]

-

Tüzün, B., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(40), 35919-35932. [Link]

-

Tüzün, B., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(40), 35919-35932. [Link]

-

Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate. [Link]

-

Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 2023, 25, 6271-6281. [Link]

-

Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1s). [Link]

-

2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole. NIST WebBook. [Link]

-

Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]

-

Batt, M., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106, 4297–4315. [Link]

-

Zhang, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry, 13(10), 1183-1194. [Link]

-

Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Electronic spectral data of conjugated oxadiazole derivatives 4a-f in various organic solvents of different polarities. ResearchGate. [Link]

-

Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]

-

2-(4-Fluorophenyl)-1,3,4-oxadiazole. SpectraBase. [Link]

-

Kumar, R., et al. (2023). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(5), 154-166. [Link]

-

Gier-Bielska, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MOST Wiedzy. [Link]

-

Liu, X., et al. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Chemistry, 10, 893144. [Link]

-

Bondock, S., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(6), 6254-6287. [Link]

-

Cherkasova, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 285, 117935. [Link]

-

Wang, Y., et al. (2023). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 28(13), 5186. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. 1,3,4-oxadiazole derivatives: Significance and symbolism [wisdomlib.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

- 7. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 11. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

- 15. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]

In Silico Prediction of Biological Activity for 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole: A Technical Guide

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for ester and amide functionalities.[1] Compounds incorporating this heterocycle exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This technical guide presents a comprehensive, step-by-step in silico workflow to predict the biological activity of a specific derivative, 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole. We will navigate the process from initial target identification and hypothesis generation to detailed molecular docking simulations and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This document is designed for researchers and drug development professionals, providing not only a procedural protocol but also the underlying scientific rationale for each step, ensuring a robust and logically sound computational evaluation.

Introduction: The Rationale for a Computational Approach

In modern drug discovery, in silico techniques are indispensable for rapidly screening compounds, predicting their biological interactions, and identifying potential liabilities long before costly and time-consuming synthesis and in vitro testing.[4][5] This "fail-fast, fail-cheap" paradigm significantly de-risks the development pipeline. The subject of our investigation, this compound, contains the privileged 1,3,4-oxadiazole ring and a difluorophenyl moiety, a common substituent used to enhance binding affinity and modulate pharmacokinetic properties. Given the broad activities of related structures, a computational approach is ideal for hypothesizing its specific biological targets and mechanism of action.[2]

This guide will demonstrate a validated workflow that integrates several computational tools to build a comprehensive profile of the molecule's potential as a therapeutic agent.

Section 1: The Overall In Silico Workflow

A successful computational analysis is not a single experiment but a multi-stage funnel designed to progressively refine our understanding of a molecule. Each stage acts as a filter, prioritizing compounds with the highest probability of success for further investigation.

Caption: High-level overview of the sequential in silico drug discovery workflow.

Section 2: Target Identification and Hypothesis Generation

Before we can predict activity, we must first hypothesize a target. We cannot dock a ligand without a receptor. Reverse pharmacophore mapping is an excellent technique for this. It uses the 3D structure of our small molecule to screen against a database of pharmacophore models derived from known protein binding sites.

Protocol 2.1: Target Fishing using SwissTargetPrediction

-

Input Preparation : Obtain the SMILES (Simplified Molecular Input Line-Entry System) string for this compound. This can be generated from any chemical drawing software or sourced from databases like PubChem.

-

Server Submission : Navigate to the SwissTargetPrediction web server. Paste the SMILES string into the query box.

-

Analysis : The server will return a list of potential protein targets, ranked by probability. The output shows the target class and the known ligands for that target that are most similar to our query molecule.

-

Causality Check & Rationale : Why this method? This approach is unbiased. Instead of guessing a target based on the activity of similar compounds, it allows the molecule's own physicochemical properties to guide target selection. We are looking for clusters of high-probability targets. For oxadiazole derivatives, common target classes include kinases, oxidoreductases, and transferases.[6][7][8] We must then cross-reference the top-ranked targets with literature to confirm their relevance in disease pathways and their "druggability." For this guide, we will proceed with a hypothetical high-probability hit: PIM1 Kinase , a known oncology target.

Section 3: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[9][10] This is the core of our activity prediction. A strong predicted binding affinity (a low binding energy score) suggests the compound may be a potent inhibitor or modulator of the target.

Caption: Step-by-step workflow for a molecular docking simulation.

Protocol 3.1: Docking of this compound into PIM1 Kinase

-

Receptor Preparation :

-

Download the crystal structure of PIM1 Kinase from the RCSB Protein Data Bank (e.g., PDB ID: 1XWS).[11]

-

Using molecular visualization software (e.g., UCSF Chimera, PyMOL), prepare the protein. This is a critical step. We must remove water molecules, co-factors, and the original co-crystallized ligand.

-

Add polar hydrogens and assign partial charges (e.g., using the Gasteiger charge calculation method). This ensures that electrostatic interactions are properly calculated. Save the prepared protein in the required .pdbqt format for AutoDock Vina.

-

-

Ligand Preparation :

-

Generate the 3D coordinates for our test molecule. This can be done using software like Open Babel.

-

Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

Assign charges and save in the .pdbqt format.

-

-

Docking Execution & Validation (Trustworthiness) :

-

Define the Search Space : A grid box is defined around the active site of the protein. The most reliable way to do this is to use the coordinates of the original, co-crystallized ligand as the center of the box.[10]

-

Protocol Validation : Before docking our test compound, we must validate our docking protocol. This is a self-validating step. Re-dock the original ligand (that we removed in step 1) back into the protein.[11] A successful validation is achieved if the top-ranked docked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to its original crystallographic position. This proves our protocol can accurately reproduce the experimental binding mode.

-

Run Production Docking : Using the validated protocol, dock this compound into the PIM1 Kinase active site using a program like AutoDock Vina.[12]

-

-

Results Analysis :

-

The primary output is the binding affinity, reported in kcal/mol. A more negative value indicates stronger predicted binding.

-

Visualize the top-ranked binding pose. Analyze the specific interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the key amino acid residues in the active site. The difluorophenyl group, for example, is likely to engage in halogen bonds or hydrophobic interactions.

-

| Metric | Illustrative Result | Interpretation |

| Binding Affinity (kcal/mol) | -8.9 | Strong predicted affinity, comparable to known inhibitors. |

| Key Interactions | H-bond with LYS67, Hydrophobic interactions with LEU120, VAL52 | The molecule fits well within the ATP-binding pocket. |

| Validation RMSD (Å) | 1.15 | The docking protocol is reliable and accurately reproduces the experimental pose. |

Section 4: ADMET and Druglikeness Prediction

A potent molecule is useless if it is toxic or cannot reach its target in the body. ADMET prediction is a crucial filter to identify compounds with unfavorable pharmacokinetic properties early on.[13]

Protocol 4.1: ADMET Profiling using Web-Based Tools

-

Analyze Physicochemical Properties : Examine properties like Molecular Weight (MW), LogP (lipophilicity), and the number of hydrogen bond donors/acceptors. Check for compliance with Lipinski's Rule of Five, a key indicator of potential oral bioavailability.

-

Pharmacokinetic Prediction : Assess predicted properties such as gastrointestinal (GI) absorption (should be high) and Blood-Brain Barrier (BBB) permeation (desired or not, depending on the target).

Table 2: Illustrative ADMET Profile

| Property | Predicted Value | Acceptable Range | Assessment |

| Molecular Weight | 224.16 g/mol | < 500 | Pass |

| LogP | 2.15 | < 5 | Pass |

| H-Bond Donors | 0 | < 5 | Pass |

| H-Bond Acceptors | 3 | < 10 | Pass |

| GI Absorption | High | High | Good |

| BBB Permeant | No | Target Dependent | Good (for non-CNS) |

| hERG Inhibition | No | No | Good |

| PAINS Alert | 0 | 0 | Good |

Section 5: Data Synthesis and Hit-to-Lead Prioritization

The final step is to integrate all computational data to make an informed decision. This involves weighing the predicted potency against the predicted safety and druglikeness profile.

Caption: Decision-making flowchart for candidate prioritization.

Based on our illustrative results, this compound presents as a promising candidate. It shows strong predicted binding affinity to a relevant oncology target, exhibits a favorable ADMET profile, and adheres to standard druglikeness rules. The logical next step, therefore, would be to recommend this compound for synthesis and subsequent in vitro validation, starting with a binding assay against PIM1 Kinase.

Conclusion

This guide has outlined a robust, multi-faceted in silico strategy for predicting the biological activity of this compound. By systematically integrating target fishing, validated molecular docking, and comprehensive ADMET profiling, we can build a strong, data-driven hypothesis of a compound's therapeutic potential. This computational pre-assessment is a critical component of modern drug discovery, enabling researchers to allocate laboratory resources with greater precision and increase the overall efficiency of the development pipeline.

References

- In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. (2023). Malaria World.

-

A Quantitative Structure-Antioxidant Relationship (QSAR) model for 1,3,4- oxadiazole derivatives using PLS regression. (2019). ResearchGate. [Link]

-

QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors. (n.d.). National Institutes of Health (NIH). [Link]

-

In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. (n.d.). Malaria World. [Link]

-

Three-dimensional QSAR analysis and design of new 1,2,4-oxadiazole antibacterials. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Small Molecule Docking. (n.d.). KBbox: Methods. [Link]

-

3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors. (2021). National Institutes of Health (NIH). [Link]

-

ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. (2024). Portal. [Link]

-

ADMET Predictions. (n.d.). Deep Origin. [Link]

-

ADMET-AI. (n.d.). ADMET-AI. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

-

ADMET Prediction Software. (n.d.). Sygnature Discovery. [Link]

-

Small molecule docking. (n.d.). Bonvin Lab. [Link]

-

ADMET prediction Software. (n.d.). IntuitionLabs.ai. [Link]

-

3D QSAR Analysis on Oxadiazole Derivatives as Anticancer Agents. (n.d.). ResearchGate. [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

-

In silico top ranked heterocyclic compounds. Heatmap showing the... (n.d.). ResearchGate. [Link]

-

How to Dock Your Own Drug. (2020). Chemistry LibreTexts. [Link]

-

Design and prediction of novel heterocycle derivatives via in silico. (2024). Research. [Link]

-

(PDF) In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. (2023). ResearchGate. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025). MDPI. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). National Institutes of Health (NIH). [Link]

-

Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (n.d.). Research. [Link]

-

Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). Research. [Link]

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (n.d.). PubMed Central. [Link]

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.malariaworld.org [media.malariaworld.org]

- 6. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Three-dimensional QSAR analysis and design of new 1,2,4-oxadiazole antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KBbox: Methods [kbbox.h-its.org]

- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 14. portal.valencelabs.com [portal.valencelabs.com]

- 15. ADMET-AI [admet.ai.greenstonebio.com]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

An In-Depth Technical Guide to the Chemical Space of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole Analogues

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their proven ability to interact with a wide range of biological targets. The 1,3,4-oxadiazole ring is a quintessential example of such a scaffold.[1][2][3] Its rigid, planar structure, combined with its capacity to act as a bioisostere for amide and ester groups, makes it a valuable component in drug design.[4] The oxadiazole core is chemically stable, and its nitrogen and oxygen atoms can serve as hydrogen bond acceptors, facilitating strong and specific interactions with protein active sites.[4]

This guide focuses on a specific, highly promising subset of this class: analogues bearing a 2-(2,4-difluorophenyl) substituent. The strategic incorporation of fluorine atoms onto the phenyl ring is a well-established tactic in drug development. The difluorophenyl group enhances metabolic stability by blocking sites of oxidative metabolism, increases lipophilicity to improve membrane permeability, and can modulate the electronic properties of the molecule to fine-tune binding affinity. This combination of a privileged oxadiazole core and a strategically fluorinated phenyl ring creates a chemical space ripe for the discovery of novel therapeutic agents.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will explore the synthetic pathways to these analogues, survey their diverse biological activities, dissect their structure-activity relationships (SAR), and provide detailed, field-proven protocols for their evaluation.

Synthetic Avenues: Constructing the Core Scaffold

The construction of the 2,5-disubstituted 1,3,4-oxadiazole ring is a well-trodden path in organic synthesis, with the most common and reliable method being the cyclodehydration of an intermediate acylhydrazone. This process typically begins with a commercially available starting material, 2,4-difluorobenzoic acid.

The general synthetic workflow involves two key steps:

-

Formation of the Hydrazide: 2,4-difluorobenzoic acid is first converted to its corresponding acid hydrazide. This is typically achieved by esterification followed by reaction with hydrazine hydrate.

-

Cyclization to the Oxadiazole: The resulting 2,4-difluorobenzohydrazide is then condensed with a variety of carboxylic acids (or their activated derivatives, like acid chlorides) in the presence of a dehydrating agent to yield the final 2,5-disubstituted 1,3,4-oxadiazole.[5][6] Phosphorus oxychloride (POCl₃) is a frequently used and highly effective reagent for this cyclodehydration step.[5]

Caption: General workflow for the synthesis of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole analogues.

Protocol 2.1: Representative Synthesis of a 2-(2,4-Difluorophenyl)-5-aryl-1,3,4-oxadiazole

This protocol details a standard laboratory procedure for the synthesis of a representative analogue.

Step 1: Synthesis of 2,4-Difluorobenzohydrazide

-

To a solution of methyl 2,4-difluorobenzoate (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into ice-cold water.

-

Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry to yield 2,4-difluorobenzohydrazide.

Step 2: Synthesis of 2-(2,4-Difluorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

-

In a round-bottom flask, create a homogenous mixture of 2,4-difluorobenzohydrazide (1.0 eq) and 4-chlorobenzoic acid (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 5-10 mL per gram of hydrazide) to the mixture in a fume hood at 0°C.

-

Allow the reaction to warm to room temperature, then reflux for 4-6 hours. Monitor progress by TLC.

-

After completion, cool the mixture and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure product.

-

Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Causality Note: The use of excess hydrazine hydrate in Step 1 drives the hydrazinolysis reaction to completion. POCl₃ in Step 2 acts as both a solvent and a powerful dehydrating agent, facilitating the intramolecular cyclization required to form the stable oxadiazole ring.

Biological Activities and Therapeutic Landscape

The this compound scaffold has been investigated for a wide array of pharmacological activities. The inherent properties of the oxadiazole ring, coupled with the electronic and steric effects of its substituents, allow for the targeting of diverse biological systems.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 1,3,4-oxadiazole derivatives.[1][7][8] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes and growth factors involved in cancer cell proliferation.[9][10]

Mechanisms of Action:

-

Enzyme Inhibition: Many oxadiazole derivatives target enzymes essential for cancer cell survival, such as histone deacetylases (HDACs), thymidylate synthase, and topoisomerases.[9]

-

Kinase Inhibition: They can interfere with signaling pathways by inhibiting kinases that are often overactive in cancer.

-

NF-κB Pathway Inhibition: Some analogues have been shown to inhibit the aberrant activation of the NF-κB signaling pathway, which is linked to the progression of malignancies like hepatocellular carcinoma.[1][5]

-

Induction of Apoptosis: A common outcome of treatment with these compounds is the induction of programmed cell death (apoptosis) in cancer cells.[11]

Table 1: Selected Anticancer Activities of 1,3,4-Oxadiazole Analogues

| Compound Structure | Target Cell Line | IC₅₀ (µM) | Mechanism/Target |

|---|---|---|---|

| 2-((...)-thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | 0.7 ± 0.2 | Thymidylate Synthase Inhibition[9] |

| 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole | - | - | Thymidine Phosphorylase Inhibitor[9] |

| 2-(...)-5-aryl-1,3,4-oxadiazole | A549 (Lung) | <0.14 - 7.48 | Apoptosis Induction, MMP-9 Inhibition[11] |

| 2-(...)-5-aryl-1,3,4-oxadiazole | HT29 (Colon) | 1.3 - 2.0 | Potent Cytotoxicity[12] |

| 2-(...)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | HCCLM3 (Liver) | 27.5 | NF-κB Pathway Inhibition[5] |

Note: Structures are generalized as specific 2-(2,4-difluorophenyl) data is consolidated from broader 1,3,4-oxadiazole literature.

Antimicrobial Activity

The emergence of drug-resistant pathogens presents a critical global health challenge. 1,3,4-Oxadiazole derivatives have shown considerable promise as a new class of antimicrobial agents.[13][14] Their activity spans antibacterial, antifungal, and antitubercular applications.[2][15]

Mechanisms of Action:

-

Enzyme Inhibition: A potential mechanism involves the inhibition of enzymes critical for microbial life, such as sterol 14α-demethylase (CYP51) in fungi.[13][14]

-

DNA Gyrase/Topoisomerase IV Inhibition: Some compounds inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby halting bacterial proliferation.[13][14]

-

Cell Membrane Disruption: The toxophoric -N=C-O- linkage in the oxadiazole ring may react with nucleophilic centers in microbial cells, potentially leading to membrane disruption.[4]

Table 2: Selected Antimicrobial Activities of 1,3,4-Oxadiazole Analogues

| Organism | Activity Type | MIC (µg/mL) | Reference Compound |

|---|---|---|---|

| Staphylococcus aureus | Antibacterial | 4 - 32 | Ciprofloxacin[4] |

| Pseudomonas aeruginosa | Antibacterial | - | Ampicillin[13] |

| Mycobacterium tuberculosis | Antitubercular | 3.90 | Isoniazid (0.48)[13] |

| Various Fungi | Antifungal | 5 - 8.9 | -[16] |

MIC = Minimum Inhibitory Concentration. A lower value indicates higher potency.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between molecular structure and biological activity is paramount for rational drug design. For the this compound series, SAR studies focus on modifications at the 5-position of the oxadiazole ring.

Caption: Key structure-activity relationships for 2,5-disubstituted-1,3,4-oxadiazoles.

Key SAR Observations:

-

Role of the 2,4-Difluorophenyl Group: This moiety is often crucial for activity. The fluorine atoms can engage in hydrogen bonding and other non-covalent interactions within the target's active site, while also improving the molecule's pharmacokinetic profile.

-

Influence of the 5-Substituent:

-

Anticancer Activity: Potency is highly dependent on the nature of the R-group at the 5-position. Aromatic or heteroaromatic rings with electron-withdrawing substituents often lead to increased cytotoxic activity.[12]

-

Antimicrobial Activity: Lipophilicity plays a key role. The presence of halogen substituents on aryl rings at the 5-position often enhances antimicrobial effects.[14] The introduction of flexible side chains can also modulate activity.

-

Foundational Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for the initial biological screening of novel analogues.

Protocol 5.1: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[18]

Materials:

-

96-well flat-bottom sterile plates.

-

Cancer cell line of interest (e.g., MCF-7, A549).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

MTT solution: 5 mg/mL in sterile PBS.[19]

-

Solubilization solution: Dimethyl sulfoxide (DMSO).

-

Test compounds dissolved in DMSO (stock solution).

-

Positive control (e.g., Doxorubicin) and vehicle control (DMSO).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[20] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compounds. Include wells with medium and vehicle (DMSO) as negative controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT stock solution (12 mM) to each well.[19] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[20] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance (OD) at 540-590 nm using a microplate reader.[19]

-